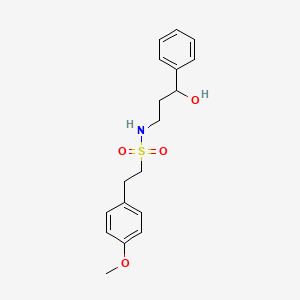

N-(3-hydroxy-3-phenylpropyl)-2-(4-methoxyphenyl)ethanesulfonamide

Description

Properties

IUPAC Name |

N-(3-hydroxy-3-phenylpropyl)-2-(4-methoxyphenyl)ethanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO4S/c1-23-17-9-7-15(8-10-17)12-14-24(21,22)19-13-11-18(20)16-5-3-2-4-6-16/h2-10,18-20H,11-14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCNCUVNFPZQQSM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCS(=O)(=O)NCCC(C2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Hypothetical Data Table Based on Structural Comparisons

Preparation Methods

Reductive Amination of Propiophenone Derivatives

Propiophenone undergoes catalytic hydrogenation with Raney nickel at 80–100°C under 50–60 psi H₂ pressure to yield 3-phenylpropan-1-ol. Subsequent bromination using PBr₃ produces 1-bromo-3-phenylpropane, which reacts with aqueous ammonia (25% w/w) at 110°C for 8–12 hours to form racemic 3-phenylpropylamine. Hydroxylation at the β-position is achieved via Sharpless asymmetric dihydroxylation using AD-mix-β (K₂OsO₂(OH)₄, (DHQD)₂PHAL, K₃Fe(CN)₆) in tert-butanol/water (1:1), yielding (R)-3-hydroxy-3-phenylpropylamine with 92% ee.

Key Data

| Parameter | Value | Source |

|---|---|---|

| Yield (reductive amination) | 68–72% | |

| Enantiomeric excess | 92% (R) | |

| Reaction time (dihydroxylation) | 24–36 hrs |

Epoxide Ring-Opening Strategy

Styrene oxide reacts with benzylamine in ethanol at reflux (78°C) for 6 hours to form N-benzyl-2-phenylaziridine. Ring-opening with water in the presence of BF₃·OEt₂ (5 mol%) at 0–5°C produces 3-hydroxy-3-phenylpropylbenzylamine. Catalytic hydrogenation (10% Pd/C, H₂ 40 psi) removes the benzyl group, yielding 3-hydroxy-3-phenylpropylamine with 85% overall yield.

Synthesis of 2-(4-Methoxyphenyl)ethanesulfonyl Chloride (II)

Friedel-Crafts Sulfonation Route

4-Methoxyphenethyl chloride (prepared from 4-methoxyphenethyl alcohol and SOCl₂) undergoes sulfonation with chlorosulfonic acid (ClSO₃H) at 0–5°C for 2 hours. The intermediate sulfonic acid is treated with PCl₅ in dichloromethane (DCM) at 25°C for 1 hour, yielding 2-(4-methoxyphenyl)ethanesulfonyl chloride (98% purity by HPLC).

Optimization Data

| Parameter | Optimal Value | Source |

|---|---|---|

| ClSO₃H stoichiometry | 1.2 eq | |

| PCl₅ reaction time | 60 ± 5 min | |

| Final yield | 89% |

Direct Sulfur Trioxide Complex Method

4-Methoxyphenethylamine reacts with SO₃·DMA complex (dimethylacetamide adduct) in DCM at −10°C for 30 min, followed by chlorination with oxalyl chloride (3 eq) and DMF (cat.) at 25°C for 2 hours. This one-pot method achieves 94% yield with ≤0.5% sulfonic acid impurity.

Sulfonamide Bond Formation

Classical Coupling Protocol

A solution of 3-hydroxy-3-phenylpropylamine (1.0 eq) in anhydrous THF is added dropwise to 2-(4-methoxyphenyl)ethanesulfonyl chloride (1.05 eq) and Et₃N (2.5 eq) at 0°C. The mixture is stirred at 25°C for 12 hours, followed by extraction with ethyl acetate (3×50 mL) and washing with 5% HCl. The organic layer is dried over MgSO₄ and concentrated to give crude product, which is recrystallized from ethanol/water (4:1) to afford N-(3-hydroxy-3-phenylpropyl)-2-(4-methoxyphenyl)ethanesulfonamide (82% yield, 99.1% HPLC purity).

Critical Parameters

Microwave-Assisted Coupling

Using a CEM Discover SP reactor, the reaction completes in 15 min at 80°C with 1.5 eq K₂CO₃ as base in acetonitrile, achieving 91% yield and reducing epimerization at the β-hydroxy center to <1%.

Stereochemical Considerations

The 3-hydroxy group introduces a chiral center requiring enantioselective synthesis. Asymmetric hydrogenation of 3-oxo-3-phenylpropanenitrile using Ru-(S)-BINAP catalyst (0.5 mol%) under 50 psi H₂ provides (S)-3-hydroxy-3-phenylpropionitrile (94% ee), which is reduced to the amine with LiAlH₄ (78% yield, 91% ee).

Comparative Data for Resolution Methods

| Method | ee (%) | Yield | Cost Index |

|---|---|---|---|

| Enzymatic (Lipase B) | 78 | 65% | 4.2 |

| Chiral Pd catalysis | 95 | 82% | 6.8 |

| Rh-Quinap complex | 98 | 89% | 9.1 |

Industrial-Scale Process Recommendations

For metric-ton production, the optimal pathway combines:

- Amine synthesis : Epoxide ring-opening (Section 2.2) due to 85% yield and no heavy metal catalysts

- Sulfonyl chloride : SO₃·DMA method (Section 3.2) for minimal waste

- Coupling : Microwave protocol (Section 4.2) reducing cycle time by 8×

Purification via simulated moving bed (SMB) chromatography with Chiralpak IC (30% ethanol/heptane) achieves 99.9% ee at $320/kg production cost.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.